Physicochemical Profiling and Synthetic Utility of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic Acid
Physicochemical Profiling and Synthetic Utility of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper
Executive Summary
In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of highly functionalized building blocks is critical for navigating complex structure-activity relationships (SAR). 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid (CAS: 923224-95-7) is a specialized benzoic acid derivative that offers a unique confluence of steric, electronic, and hydrogen-bonding vectors[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will dissect the causality behind its physicochemical behavior, map its orthogonal reactivity, and provide self-validating experimental protocols for its integration into active pharmaceutical ingredient (API) synthesis. Related scaffolds, such as 3-chloro-5-methoxybenzoic acid, have already proven highly valuable in the structure-based optimization of transaminase (BioA) inhibitors targeting Mycobacterium tuberculosis[2], underscoring the therapeutic potential of this chemotype.
Structural Architecture and Electronic Effects
The utility of this molecule lies in the precise spatial arrangement of its substituents around the benzoic acid core. Each functional group imparts specific physicochemical properties that dictate both its reactivity in the flask and its behavior in a biological system.
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Carboxylic Acid (C1): The primary synthetic handle for amide coupling or esterification. Its acidity is heavily modulated by the aromatic ring's substituents.
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Chloro Group (C3): Exerts a strong inductive electron-withdrawing effect ( −I ). This not only lowers the pKa of the C1 carboxylic acid but also introduces a lipophilic vector capable of forming halogen bonds with backbone carbonyls in protein binding pockets.
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Methoxy Group (C5): Acts as a conformation-restricting element. While mesomerically donating ( +M ), its inductive withdrawal further tunes the electronic landscape of the ring.
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Carbamoylmethoxy Group (C4): The defining feature of this building block. It provides a flexible, solvent-exposed linker terminating in a primary amide, acting as a potent bidentate hydrogen bond donor and acceptor.
Fig 1. Structural motifs and orthogonal reactivity vectors of the benzoic acid derivative.
Physicochemical Data Summary
Understanding the quantitative parameters of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid is essential for predicting its pharmacokinetic (PK) trajectory[3]. The table below synthesizes its core metrics:
| Property | Value | Method / Source |
| CAS Registry Number | 923224-95-7 | Chemical Registry[1] |
| Molecular Formula | C₁₀H₁₀ClNO₅ | Structural Calculation[1] |
| Molecular Weight | 259.64 g/mol | Monoisotopic Mass[3] |
| Topological Polar Surface Area (TPSA) | ~98.8 Ų | Calculated (Chemoinformatics) |
| Predicted pKa (COOH) | 3.7 – 3.9 | Hammett Equation Estimation |
| Predicted LogP (cLogP) | 1.1 – 1.4 | Fragment-based Calculation |
| Hydrogen Bond Donors | 2 | Primary Amide (-NH₂) |
| Hydrogen Bond Acceptors | 5 | O (Ether, Carbonyl, Acid) |
Note: The high TPSA (~98.8 Ų) driven by the carbamoylmethoxy group restricts blood-brain barrier (BBB) permeability, making this scaffold ideal for peripherally restricted targets.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a built-in verification checkpoint.
Protocol 1: Potentiometric Determination of Aqueous pKa
Causality: Due to the lipophilic nature of the meta-chloro and meta-methoxy groups, the protonated (neutral) form of this molecule exhibits poor aqueous solubility. Direct aqueous titration often leads to micro-precipitation, yielding artifactual pKa values. Therefore, a co-solvent system coupled with Yasuda-Shedlovsky extrapolation is strictly required to determine the true aqueous pKa.
Step-by-Step Workflow:
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Electrode Calibration (Validation Step): Perform a blank titration of the background electrolyte (0.15 M KCl) using Gran's method. Validation: Ensure the electrode demonstrates Nernstian slope compliance (>58 mV/pH unit).
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Sample Preparation: Prepare 2.0 mM solutions of the compound in 30%, 40%, and 50% (v/v) Methanol/Water mixtures.
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Titration Execution: Titrate with standardized 0.1 M KOH under a strict argon atmosphere. Rationale: Argon prevents CO₂ absorption, which would artificially buffer the system and skew the equivalence point.
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Data Extrapolation: Plot the apparent pKa ( psKa ) against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. The y-intercept of the linear regression yields the true aqueous pKa.
Fig 2. Self-validating potentiometric workflow for aqueous pKa extrapolation.
Protocol 2: HATU-Mediated Amide Coupling for Library Generation
Causality: The electron-withdrawing C3-chloro group increases the electrophilicity of the active ester intermediate, making it highly susceptible to premature hydrolysis if water is present. Furthermore, the meta-substituents create steric bulk. HATU is selected over standard carbodiimides (EDC/DCC) because the HOAt leaving group forms a highly reactive, yet transiently stable intermediate that outcompetes hydrolysis and drives the coupling of sterically hindered amines[4].
Step-by-Step Workflow:
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Activation: Dissolve 1.0 eq of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
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Validation Checkpoint: Stir for 5 minutes at room temperature. Monitor by LC-MS to confirm the complete disappearance of the starting material and the formation of the HOAt-active ester mass adduct.
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Nucleophilic Attack: Add 1.1 eq of the target amine nucleophile. Stir at room temperature for 2 hours.
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Quenching & Phase Separation: Quench the reaction with saturated aqueous NaHCO₃.
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Rationale: The basic quench neutralizes residual HOAt and unreacted starting acid, partitioning them safely into the aqueous layer. The neutral amide product is then cleanly extracted into Ethyl Acetate (EtOAc), ensuring high crude purity prior to preparative HPLC.
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References
- 4-(Carbamoylmethoxy)-3-Chloro-5-Methoxybenzoic Acid Standard Reference.mdfcw.com.
- 4-(carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid CAS# Properties.chemicalbook.com.
- 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid | Sapphire Bioscience.sapphirebioscience.com.
- Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis.nih.gov (PMC).
Sources
- 1. 4-(Carbamoylmethoxy)-3-Chloro-5-Methoxybenzoic Acid_923224-95-7_C183908_ãè±èæ ååç½ã [mdfcw.com]
- 2. Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid CAS#: [m.chemicalbook.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
